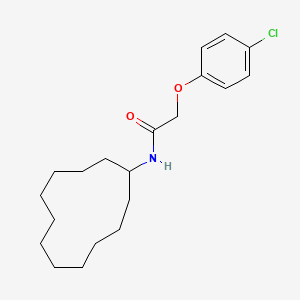![molecular formula C20H16Cl2N2O2 B11560917 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11560917.png)
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-(naphthalen-2-yloxy)propanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired hydrazone product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide may involve the use of large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide
Uniqueness
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide is unique due to the specific positioning of the dichlorophenyl group, which influences its chemical reactivity and biological activity. The presence of the naphthalen-2-yloxy group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16Cl2N2O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-13(26-17-10-9-14-5-2-3-6-15(14)11-17)20(25)24-23-12-16-7-4-8-18(21)19(16)22/h2-13H,1H3,(H,24,25)/b23-12+ |
InChI Key |
PDGXEMXCEMMWIJ-FSJBWODESA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide](/img/structure/B11560839.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11560843.png)
![2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11560848.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} naphthalen-1-ylcarbamothioate](/img/structure/B11560853.png)
![2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11560854.png)
![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560855.png)

![4-Methoxy-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560866.png)
![6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11560869.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11560871.png)
![2-amino-4-[3-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11560875.png)
![N-({N'-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B11560894.png)
![2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11560897.png)
![ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B11560901.png)
